molecular formula C12H22N2O2 B1377974 Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate CAS No. 886766-34-3

Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate

Cat. No. B1377974
CAS RN: 886766-34-3
M. Wt: 226.32 g/mol
InChI Key: YZZOBJMUDHAXFE-UHFFFAOYSA-N
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Description

Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate (TBDAS) is a diazaspiro compound found in the environment, and is the main component of a variety of natural products. It is a colorless, water-soluble crystalline solid with a molecular weight of 260.37 g/mol. TBDAS has been studied extensively for its potential as a synthetic intermediate, a catalyst, a fuel additive, and a drug.

Scientific Research Applications

Supramolecular Arrangements and Crystal Structure

Graus et al. (2010) discussed the preparation of cyclohexane-5-spirohydantoin derivatives, including a tert-butyl substituted compound, examining their molecular and crystal structures. The study emphasized the influence of substituents on supramolecular arrangements, highlighting the role of hydrogen bonding and the absence of solvent molecules in crystal formation (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Conformational Analysis of Spirolactams

Fernandez et al. (2002) synthesized spirocyclic compounds related to tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate, exploring their use as conformationally restricted pseudopeptides. Their conformational analysis demonstrated the compounds' potential as mimetics for certain peptide turns, offering insights into their application in peptide synthesis (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Improved Synthetic Methods

Ji Zhiqin (2004) developed a more efficient synthesis method for diazaspiro[4.4] nonane, starting from malononitrile. This method, characterized by higher yields and efficiency, underscores the synthetic accessibility of spirocyclic compounds, potentially including tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate derivatives (Ji Zhiqin, 2004).

Crystallography and Molecular Structure

Silaichev et al. (2013) reported on the spiro heterocyclization of certain diaroylpyrrole diones, leading to the synthesis of 1,7-diazaspiro[4.4]nonane derivatives. The crystalline and molecular structure of these compounds was determined, revealing details about their stereochemistry and potential interactions in crystalline form (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).

Application in Peptidomimetics and Molecular Diversity

Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related bifunctional compound, showcasing its utility in diversifying molecular space beyond traditional piperidine systems. This work illustrates the broader potential of spirocyclic compounds in accessing novel chemical spaces and developing peptidomimetics (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

properties

IUPAC Name

tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZOBJMUDHAXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886766-34-3
Record name tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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